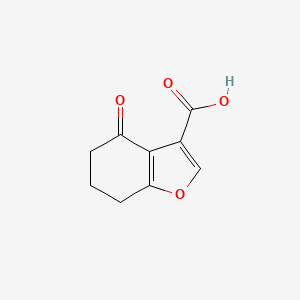

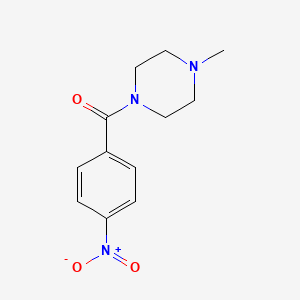

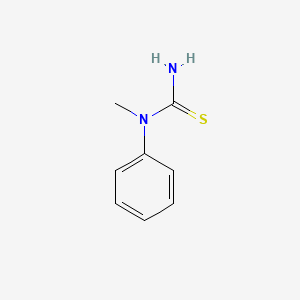

![molecular formula C13H15NO3S B1299052 [2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid CAS No. 380545-88-0](/img/structure/B1299052.png)

[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid” is a chemical compound with the molecular formula C23H21N5O3S . It has a molecular weight of 447.5 g/mol . The compound is also known by several synonyms, including MLS000716428, SMR000277945, CHEMBL1432332, and BDBM47612 .

Molecular Structure Analysis

The compound has a complex structure that includes a quinoline ring, a triazino ring, and an acetic acid group . The InChI code for the compound isInChI=1S/C23H21N5O3S/c1-14-8-9-18-16 (11-14)21-22 (28 (18)12-20 (30)31)24-23 (26-25-21)32-13-19 (29)27-10-4-6-15-5-2-3-7-17 (15)27/h2-3,5,7-9,11H,4,6,10,12-13H2,1H3, (H,30,31) . Physical And Chemical Properties Analysis

The compound has several computed properties, including a XLogP3-AA value of 3.4, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 7, a rotatable bond count of 5, and a topological polar surface area of 127 Ų . The compound has a formal charge of 0 .Aplicaciones Científicas De Investigación

Gas Sensing Technology

BAS 02992768: has potential applications in gas sensing technology, particularly for detecting SO2 gas molecules . The compound’s sensitivity and selectivity make it a promising candidate for environmental monitoring and industrial safety systems .

Photocatalysis

The quinoline derivatives of BAS 02992768 can be utilized in photocatalytic processes . These processes are crucial for environmental remediation and energy conversion, such as in water splitting to generate hydrogen fuel .

Medicinal Chemistry

Quinoline motifs, which are part of BAS 02992768’s structure, are significant in medicinal chemistry. They are found in various therapeutic agents and have a broad spectrum of bio-responses, including anticancer , antioxidant , and anti-inflammatory activities .

Antileishmanial Agents

Derivatives of BAS 02992768 have been synthesized and evaluated for their efficacy against visceral leishmaniasis . Some compounds have shown promising in vitro and in vivo antileishmanial activity, making them potential candidates for drug development .

Analgesic and Anti-inflammatory Applications

The compound’s derivatives are also explored for their analgesic and anti-inflammatory properties. These applications are vital for the development of new pain relief and anti-inflammatory medications .

Green Chemistry

BAS 02992768 is involved in synthetic routes that align with the principles of green chemistry . These include solvent-free conditions and the use of eco-friendly catalysts, contributing to more sustainable chemical processes .

Antimicrobial and Antituberculosis

The quinoline derivatives exhibit antimicrobial and antituberculosis activities. This opens up avenues for the compound’s application in combating infectious diseases caused by various microbial pathogens .

Novel Data Storage Systems

The unique electronic properties of BAS 02992768 derivatives make them suitable for applications in novel data storage systems . This could lead to advancements in information technology and data management .

Propiedades

IUPAC Name |

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S/c15-12(8-18-9-13(16)17)14-7-3-5-10-4-1-2-6-11(10)14/h1-2,4,6H,3,5,7-9H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKUGHBQRVZVCHZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=O)CSCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353014 |

Source

|

| Record name | BAS 02992768 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid | |

CAS RN |

380545-88-0 |

Source

|

| Record name | BAS 02992768 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

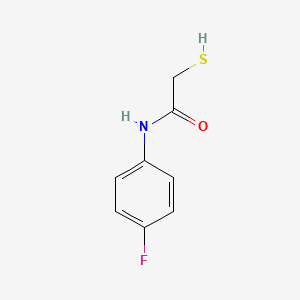

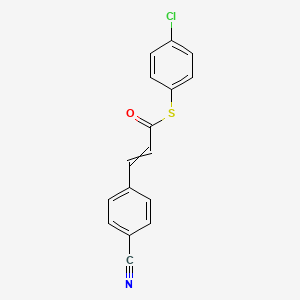

![2-[(4-Fluorophenyl)amino]-2-methylpropanenitrile](/img/structure/B1298978.png)

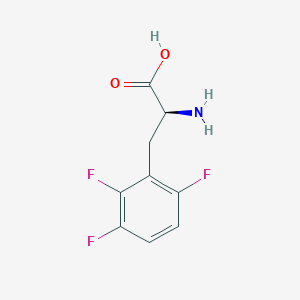

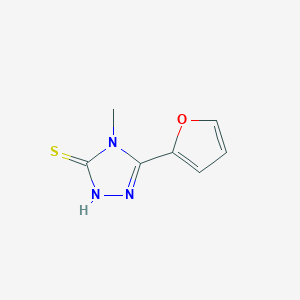

![[5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1298980.png)

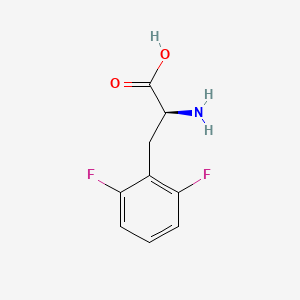

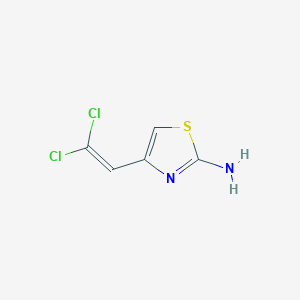

![2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1298987.png)

![2-[(4-Methylphenyl)thio]nicotinic acid](/img/structure/B1299002.png)